molecular formula C3H5LiO3 B7797788 lithium;2-hydroxypropanoate

lithium;2-hydroxypropanoate

Cat. No.: B7797788
M. Wt: 96.0 g/mol
InChI Key: GKQWYZBANWAFMQ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2-hydroxypropanoate can be synthesized through the neutralization of L-lactic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium at room temperature . The general reaction is as follows:

L-lactic acid+LiOHLithium 2-hydroxypropanoate+H2O\text{L-lactic acid} + \text{LiOH} \rightarrow \text{Lithium 2-hydroxypropanoate} + \text{H}_2\text{O} L-lactic acid+LiOH→Lithium 2-hydroxypropanoate+H2​O

Industrial Production Methods

In industrial settings, the production of lithium 2-hydroxypropanoate involves the same neutralization reaction but on a larger scale. The process may include additional purification steps such as crystallization and filtration to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-hydroxypropanoate primarily undergoes substitution reactions due to the presence of the lithium ion. It can also participate in esterification reactions when reacted with alcohols .

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of lithium 2-hydroxypropanoate in biological systems involves the inhibition of enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA). These enzymes play crucial roles in various cellular processes, including signal transduction and energy metabolism . By inhibiting these enzymes, lithium 2-hydroxypropanoate can modulate neurotransmitter levels and exert mood-stabilizing effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Unlike other lithium salts, it is particularly useful in studies involving metabolic processes and enzyme kinetics .

Properties

IUPAC Name

lithium;2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQWYZBANWAFMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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